5-Bromo-3-ethyl-1,3-dihydro-indol-2-one
CAS No.: 304876-05-9
Cat. No.: VC1998645
Molecular Formula: C10H10BrNO
Molecular Weight: 240.1 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 304876-05-9 |
---|---|
Molecular Formula | C10H10BrNO |
Molecular Weight | 240.1 g/mol |
IUPAC Name | 5-bromo-3-ethyl-1,3-dihydroindol-2-one |
Standard InChI | InChI=1S/C10H10BrNO/c1-2-7-8-5-6(11)3-4-9(8)12-10(7)13/h3-5,7H,2H2,1H3,(H,12,13) |
Standard InChI Key | VCFJZJWPWMXDAH-UHFFFAOYSA-N |
SMILES | CCC1C2=C(C=CC(=C2)Br)NC1=O |
Canonical SMILES | CCC1C2=C(C=CC(=C2)Br)NC1=O |
Introduction
Chemical Identity and Basic Information
5-Bromo-3-ethyl-1,3-dihydro-indol-2-one is a brominated derivative of indolin-2-one with an ethyl substituent at the 3-position. This compound has attracted significant attention in medicinal chemistry and pharmaceutical development due to its structural features that make it a valuable building block for drug discovery efforts. The core indolin-2-one structure represents an important pharmacophore present in numerous biologically active compounds and approved medications .
The compound was registered in PubChem in July 2005 and has undergone several modifications to its database entry, with the most recent update occurring on March 1, 2025 . This indicates ongoing research interest and data curation for this chemical entity. The compound's discovery and development history reflects the broader trends in heterocyclic chemistry research aimed at expanding structural diversity in drug discovery libraries.
Structural Characteristics and Chemical Composition
5-Bromo-3-ethyl-1,3-dihydro-indol-2-one features a bicyclic structure with a five-membered pyrrolidone ring fused to a benzene ring, forming the indolin-2-one core. The bromine atom is positioned at the 5-position of the benzene ring, while the ethyl group is attached at the 3-position of the pyrrolidone ring. The compound contains an asymmetric carbon at the 3-position, leading to potential stereochemistry considerations in its synthesis and applications.
Molecular Composition
The molecular formula of 5-Bromo-3-ethyl-1,3-dihydro-indol-2-one is C₁₀H₁₀BrNO with a precise molecular weight of 240.10 g/mol . The elemental composition includes carbon, hydrogen, bromine, nitrogen, and oxygen in specific proportions that contribute to its chemical properties and reactivity patterns.
Key Structural Features
The structure of this compound includes several important functional groups and features:
-
An amide group within the lactam ring
-
A bromine substituent that serves as a potential site for chemical modifications
-
An ethyl group that affects the lipophilicity and electron density of the molecule
-
A 1,3-dihydro arrangement that defines the specific isomer of this indolin-2-one
The three-dimensional conformation of this molecule plays a significant role in its interactions with biological targets and its chemical reactivity patterns in synthetic applications.
Nomenclature and Identifiers
Alternative Names and Synonyms
The compound is also known by several alternative names and synonyms:
-
5-Bromo-3-ethylindolin-2-one
-
5-Bromo-3-ethyl-2-oxindole
-
5-bromo-3-ethyl-1,3-dihydroindol-2-one
-
2H-Indol-2-one, 5-bromo-3-ethyl-1,3-dihydro-
These alternative names are important for comprehensive literature searches and cross-referencing chemical information across different databases and publications.
Physical and Chemical Properties
The physical and chemical properties of 5-Bromo-3-ethyl-1,3-dihydro-indol-2-one significantly influence its applications in chemical synthesis, pharmaceutical development, and analytical procedures. These properties have been determined through experimental measurements and computational methods.
Computed Physical Properties
Stereochemistry
The compound has one undefined stereocenter at the 3-position where the ethyl group is attached. According to PubChem data, it has 0 defined atom stereocenters and 1 undefined atom stereocenter . This stereochemical feature is significant for applications in asymmetric synthesis and chiral separation techniques.
Thermodynamic Properties
Additional physical properties relevant to handling and processing this compound include:
These thermodynamic properties are essential for designing appropriate experimental conditions for synthesis, purification, and formulation of products containing this compound.
Synthetic Methods and Chemical Reactivity
The synthesis of 5-Bromo-3-ethyl-1,3-dihydro-indol-2-one typically involves bromination of 3-ethyl-indolin-2-one or related precursors. The reactivity of this compound is determined by its functional groups and structural features, which provide multiple sites for chemical transformations.
Key Reactive Sites
The compound contains several reactive sites that can be leveraged for chemical modifications:
-
The N-H bond of the indolin-2-one core can undergo N-alkylation or N-acylation reactions
-
The bromine at the 5-position is a versatile handle for cross-coupling reactions such as Suzuki, Stille, or Sonogashira couplings
-
The carbonyl group at the 2-position can participate in nucleophilic addition reactions
-
The 3-position adjacent to the carbonyl group represents a potentially reactive site for further functionalization
These reactive sites make 5-Bromo-3-ethyl-1,3-dihydro-indol-2-one a valuable starting material for generating diverse chemical libraries and building more complex molecular architectures.
Applications and Significance
5-Bromo-3-ethyl-1,3-dihydro-indol-2-one finds applications across multiple fields, particularly in pharmaceutical research and organic synthesis. The indolin-2-one scaffold is present in numerous bioactive compounds, making this brominated derivative an important building block for medicinal chemistry efforts.
Pharmaceutical Applications
The compound serves as a valuable intermediate in drug discovery programs. The indolin-2-one core is found in several pharmaceutical agents with diverse biological activities, including:
-
Protein kinase inhibitors
-
Anti-cancer agents
-
Anti-inflammatory compounds
-
Neuroprotective agents
The presence of the bromine atom provides a synthetic handle for further functionalization through various cross-coupling methodologies, enabling the generation of diverse chemical libraries for biological screening.
Chemical Research Applications
In organic synthesis, this compound serves as:
-
A building block for heterocyclic chemistry
-
A precursor for palladium-catalyzed cross-coupling reactions
-
A model compound for studying reaction mechanisms
-
A platform for developing new synthetic methodologies
Research involving this compound contributes to the broader understanding of reaction selectivity, stereochemistry, and structure-activity relationships in heterocyclic chemistry.
Related Compounds and Structural Analogs
5-Bromo-3-ethyl-1,3-dihydro-indol-2-one belongs to a broader family of indolin-2-one derivatives with varying substituents and structural modifications. Understanding its relationship to similar compounds provides context for its properties and applications.
Structurally Related Compounds
Several related compounds share structural similarities with 5-Bromo-3-ethyl-1,3-dihydro-indol-2-one:
-
5-Bromo-3-ethyl-3-methyl-2,3-dihydro-1H-indol-2-one: Contains an additional methyl group at the 3-position
-
5-bromo-1-ethyl-1H-indole-2,3-dione: Features ethylation at the nitrogen position and an additional carbonyl group
-
5-BROMO-3-HYDROXY-2-INDOLINONE: Contains a hydroxyl group at the 3-position instead of an ethyl group
-
3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-5-bromo-3-hydroxy-1,3-dihydro-2H-indol-2-one: A more complex analog with additional functional groups
These structural analogs display different physicochemical properties and biological activities, highlighting the significance of subtle structural modifications in determining compound behavior and function.
Position Isomers
Position isomers with the bromine atom at different positions of the indolin-2-one scaffold include:
-
6-Bromo-3,3-dimethyl-2,3-dihydro-1h-indol-2-one: Features the bromine at the 6-position instead of the 5-position
These positional isomers often display different biological activity profiles and chemical reactivity patterns, emphasizing the importance of substitution patterns in heterocyclic chemistry.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume